molecular formula C14H26N2O3 B2816739 tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate CAS No. 2137078-64-7

tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate

Cat. No. B2816739
CAS RN: 2137078-64-7
M. Wt: 270.373
InChI Key: MQEADEBXAKDRLT-YEORSEQZSA-N
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Description

“tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate” is a chemical compound with the CAS Number: 2137078-64-7 . It has a molecular weight of 270.37 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H26N2O3/c1-13(2,3)19-12(17)16-11-4-6-14(7-5-11)10-15-8-9-18-14/h11,15H,4-10H2,1-3H3,(H,16,17)/t11-,14- . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 270.37 .

Scientific Research Applications

Synthetic Utility

One significant application of tert-butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate derivatives is in the introduction of Boc protecting groups to amines. A study by Rao et al. (2017) introduced tert-butyl (2,4-dioxo-3-azaspiro[5,5]undecan-3-yl) carbonate (Boc-OASUD) as a new reagent for preparing N-Boc-amino acids. Boc-OASUD reacts with amino acids and their esters at room temperature in the presence of a base, yielding N-Boc-amino acids and their esters with good purity and without racemization. This reagent offers a solid and more stable alternative to di-tert-butyl dicarbonate for the introduction of Boc groups, enhancing the efficiency and safety of the process (Rao et al., 2017).

Biological Activity Exploration

Compounds containing the 1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate moiety have also been investigated for their biological activities. For instance, Yang et al. (2009) discovered potent and selective CCR5 antagonists with a 3,9-diazaspiro[5.5]undecane and undeca-2-one core structure. These compounds showed promising antiviral activities, highlighting their potential in therapeutic applications (Yang et al., 2009).

Synthetic Methodologies

In the realm of synthetic methodologies, this compound derivatives have been employed as key intermediates. Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound useful for further selective derivation on the azetidine and cyclobutane rings. This compound provides a convenient entry point to novel compounds, expanding the chemical space accessible for drug discovery and development (Meyers et al., 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .

properties

IUPAC Name

tert-butyl N-(1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-11-4-6-14(7-5-11)10-15-8-9-18-14/h11,15H,4-10H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEADEBXAKDRLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2(CC1)CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2137530-34-6
Record name tert-butyl N-{1-oxa-4-azaspiro[5.5]undecan-9-yl}carbamate
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